molecular formula C₁₃H₁₃PS B106550 (Diphenylphosphino)methanethiol CAS No. 324753-16-4

(Diphenylphosphino)methanethiol

Cat. No.: B106550
CAS No.: 324753-16-4
M. Wt: 232.28 g/mol
InChI Key: IGEZSSBBLDNMPJ-UHFFFAOYSA-N
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Description

(Diphenylphosphino)methanethiol is an organophosphorus compound with the molecular formula C₁₃H₁₃PS. It is characterized by the presence of a phosphine group (PPh₂) and a thiol group (SH) attached to a methylene bridge. This compound is known for its utility in various chemical reactions and its role as a ligand in coordination chemistry.

Scientific Research Applications

(Diphenylphosphino)methanethiol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of “(Diphenylphosphino)methanethiol” in the Staudinger ligation involves the formation of an iminophosphorane intermediate, which then undergoes SfN acyl transfer to form an amidophosphonium salt . This mechanism differs from the aza-Wittig reaction and subsequent hydrolysis of the resulting thioimidate .

Safety and Hazards

“(Diphenylphosphino)methanethiol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It should be handled with care, using protective gloves, protective clothing, eye protection, and face protection . It should be used only outdoors or in a well-ventilated area .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Diphenylphosphino)methanethiol can be synthesized through several methods. One common approach involves the reaction of diphenylphosphine with formaldehyde and hydrogen sulfide. The reaction typically occurs under inert atmosphere conditions to prevent oxidation and is carried out in solvents like toluene at elevated temperatures .

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity. The compound is usually stored under inert atmosphere conditions to prevent degradation.

Chemical Reactions Analysis

Types of Reactions: (Diphenylphosphino)methanethiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The phosphine group can be reduced to form phosphine oxides.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thiol group acts as a nucleophile.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reactions often occur in polar solvents like dimethyl sulfoxide under mild conditions.

Major Products Formed:

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Phosphine oxides.

    Substitution: Various substituted phosphine derivatives.

Comparison with Similar Compounds

    1,1-Bis(diphenylphosphino)methane: Similar in structure but lacks the thiol group.

    Diphenylphosphine: Contains the phosphine group but lacks the methylene bridge and thiol group.

    Methanethiol: Contains the thiol group but lacks the phosphine group.

Uniqueness: (Diphenylphosphino)methanethiol is unique due to the presence of both phosphine and thiol groups, which allows it to participate in a wider range of chemical reactions and form more diverse complexes compared to its analogs .

Properties

IUPAC Name

diphenylphosphanylmethanethiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13PS/c15-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGEZSSBBLDNMPJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(CS)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13PS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50459468
Record name (DIPHENYLPHOSPHINO)METHANETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

324753-16-4
Record name (DIPHENYLPHOSPHINO)METHANETHIOL
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50459468
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Compound 11b (17.27 g, 63.0 mmol) was dissolved in anhydrous methanol and Ar(g) was bubbled through the solution for 1 h. Sodium hydroxide (2.52 g, 63 mmol) was then added, and the mixture was stirred under Ar(g) for 2 h. Solvent was then removed under reduced pressure, and the residue was dissolved in methylene chloride. This solution was washed twice with 2 N HCl and once with brine. The organic layer was dried over MgSO4(s) and filtered, and the solvent was removed under reduced pressure. The residue was purified by chromatography (alumina, 25% v/v ethyl acetateinhexanes) to afford 1b as a clear oil in 94% yield. Alternatively, phosphinothiol 1b can be used in its crude form for formation of phosphinothioesters. Spectral data. 1H NMR (CDCl3, 300 MHz) δ 7.41-7.38 (m, 4 H), 7.33-7.26 (m, 6 H), 3.02 (d, J=7.8 Hz, 2 H), 1.38 (t, J=7.5 Hz, 1 H) ppm; 13C NMR (CDCl3, 75 MHz) δ 132.54 (d, J=17.1 Hz), 128.86, 128.36, 128.14, 20.60 (d, J=21.7 Hz) ppm; 31P NMR (CDCl3, 121 MHz) δ—7/94 ppm; MS (EST) m/z 232.05 (MH+=233.0, fragments at 183.0, 155.0, 139.0, 91.2).
Quantity
17.27 g
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reactant
Reaction Step One
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2.52 g
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[Compound]
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Yield
94%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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